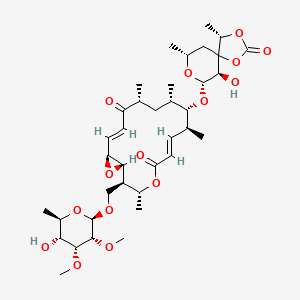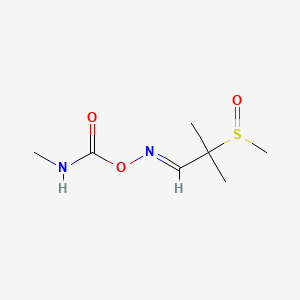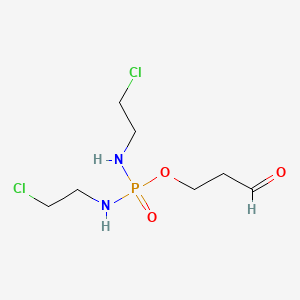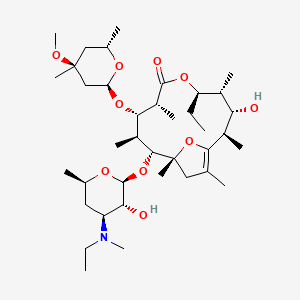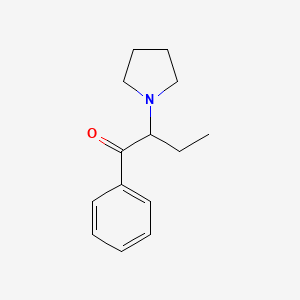
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
描述
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is a synthetic compound belonging to the class of cathinones, which are structurally related to amphetamines This compound features a phenyl ring attached to a butanone backbone, with a pyrrolidine ring substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of phenylacetic acid or corresponding ketones.
Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)butanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学研究应用
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects. The compound’s molecular targets include dopamine and norepinephrine transporters, which are crucial in regulating neurotransmitter levels.
相似化合物的比较
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is similar to other cathinones, such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects and similar mechanism of action.
Methylenedioxypyrovalerone (MDPV): Another cathinone with strong psychoactive properties.
α-Pyrrolidinobutiophenone (α-PBP): Shares structural similarities and pharmacological effects.
Uniqueness: What sets this compound apart is its specific substitution pattern and the resulting pharmacological profile
属性
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESDIFGJCCBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016919 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13415-82-2 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13415-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PBP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOBUTIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4B3AXV4I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is α-PBP metabolized in humans?
A1: Research utilizing human liver microsomes (pHLM), liver S9 fraction (pS9), and primary human hepatocytes (PHH) revealed α-PBP undergoes extensive phase I and II metabolism. [] Major metabolic pathways include hydroxylation of the pyrrolidine ring, formation of lactams, and oxidation to the corresponding ketone and carboxylic acid, particularly with longer alkyl chains. Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, play a significant role in the initial metabolic steps. [] This metabolic profile is comparable to other synthetic cathinones.
Q2: Why is α-PBP classified as a Schedule I substance?
A2: The Drug Enforcement Administration (DEA) classified α-PBP as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use in the United States. [, ] This scheduling makes it illegal to manufacture, distribute, possess, or import/export α-PBP. The decision was based on a comprehensive review of the scientific evidence, including its pharmacological properties, potential for abuse, and lack of accepted safety for use under medical supervision. [, ]
Q3: Are there any in vitro models to study the toxicity of α-PBP?
A3: Yes, a study utilizing HepaRG cells, a human liver cell line, was employed to investigate the toxicometabolomics of α-PBP. [] This research revealed the formation of unexpected amino acid adducts, providing insights into potential mechanisms of toxicity.
Q4: Have there been any studies on the structure-activity relationship of α-PBP and related compounds?
A4: While specific studies focusing solely on α-PBP's structure-activity relationship are limited, research suggests that modifications to the alkyl chain length in pyrrolidinophenone-derived compounds can influence their binding affinity to CYP enzymes and, consequently, their metabolism. [] This implies that structural modifications can impact the compound's overall pharmacological and toxicological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


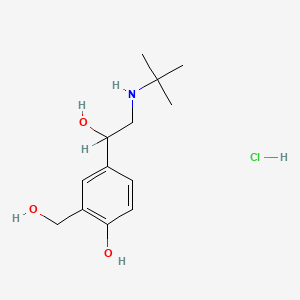

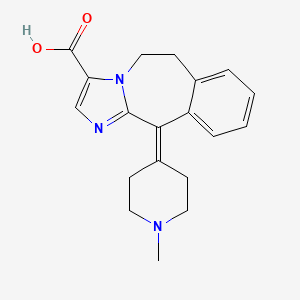
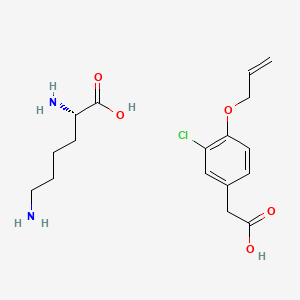


![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
